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molecular formula C11H11ClN4 B8753890 2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine

2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine

Cat. No. B8753890
M. Wt: 234.68 g/mol
InChI Key: DYALBSHDLHYFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442698B2

Procedure details

(2-Chloropyrimidin-4-yl)-(2-pyridin-2-yl-ethyl)amine 2,4-Dichloropyrimidine (1.43 g, 9.60 mmol) was added to a solution of 2-(2-aminoethyl)pyridine (1.00 g, 8.19 mmol) in isopropanol (10 mL). N,N-Diisopropyl-ethylamine (1.24 g, 1.67 mL, 9.59 mmol) was added and the mixture stirred at room temperature overnight. The resulting suspension was concentrated to afford an off-white solid. This material was purified via column chromatography on silica gel (gradient elution with 0-10% ethanol-dichloromethane) to afford (2-chloropyrim-idin-4-yl)-(2-pyridin-2-yl-ethyl)amine as an off-white solid. MS (MH+) 235; Calculated 234.69 for C11H11ClN4.
Name
(2-Chloropyrimidin-4-yl)-(2-pyridin-2-yl-ethyl)amine 2,4-Dichloropyrimidine
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1N=C(Cl)C=CN=1.[Cl:9][C:10]1[N:15]=[C:14]([NH:16][CH2:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=2)[CH:13]=[CH:12][N:11]=1.NCCC1C=CC=CN=1.C(N(CC)C(C)C)(C)C>C(O)(C)C>[Cl:9][C:10]1[N:15]=[C:14]([NH:16][CH2:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=2)[CH:13]=[CH:12][N:11]=1 |f:0.1|

Inputs

Step One
Name
(2-Chloropyrimidin-4-yl)-(2-pyridin-2-yl-ethyl)amine 2,4-Dichloropyrimidine
Quantity
1.43 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl.ClC1=NC=CC(=N1)NCCC1=NC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
NCCC1=NC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
1.67 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting suspension was concentrated
CUSTOM
Type
CUSTOM
Details
to afford an off-white solid
CUSTOM
Type
CUSTOM
Details
This material was purified via column chromatography on silica gel (gradient elution with 0-10% ethanol-dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NCCC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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